3-(Trimethylsilyl)phenol
Overview
Description
3-(Trimethylsilyl)phenol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to the phenol ring. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the phenol molecule .
Mechanism of Action
Target of Action
The primary target of 3-(Trimethylsilyl)phenol is the hydroxyl groups on certain non-volatile compounds such as alcohols, phenols, or carboxylic acids . The compound acts by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on these compounds .
Mode of Action
This compound: interacts with its targets by forming trimethylsiloxy groups on the molecule . This is achieved through a process known as trimethylsilylation . The trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
The biochemical pathway affected by This compound is the shikimic acid pathway . This pathway is responsible for the biosynthesis of phenolic compounds . The compound’s action can lead to the formation of complex phenolics .
Pharmacokinetics
The ADME properties of This compound It’s known that the compound has a molecular weight of 1663 , which may influence its absorption, distribution, metabolism, and excretion in the body. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of This compound It’s known that the compound’s action can lead to the formation of trimethylsiloxy groups on the molecule , which can make the compounds more volatile and amenable to analysis .
Biochemical Analysis
Biochemical Properties
It is known that trimethylsilyl groups, like the one in 3-(Trimethylsilyl)phenol, are often used in organic chemistry to protect functional groups during chemical synthesis . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
Trimethylsilyl groups are known to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry . This suggests that this compound may interact with biomolecules in a similar way.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)phenol can be synthesized through the silylation of phenol. The most common method involves the reaction of phenol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction proceeds via an S_N2-like mechanism, where the phenol attacks the silicon atom, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to phenol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like fluoride ions (from sources such as tetrabutylammonium fluoride) can remove the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Phenol
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
3-(Trimethylsilyl)phenol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules where protection of the phenol group is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Bis(trimethylsilyl)acetamide
- Tetramethylsilane
Comparison
3-(Trimethylsilyl)phenol is unique due to its specific application in protecting phenol groups. While other trimethylsilyl compounds like trimethylsilyl chloride and bis(trimethylsilyl)acetamide are used for silylation, they do not offer the same specificity for phenol protection. Tetramethylsilane, on the other hand, is primarily used as a reference compound in nuclear magnetic resonance spectroscopy .
Properties
IUPAC Name |
3-trimethylsilylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSAAXNTJKNMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294496 | |
Record name | 3-(trimethylsilyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17881-95-7 | |
Record name | NSC96827 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(trimethylsilyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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